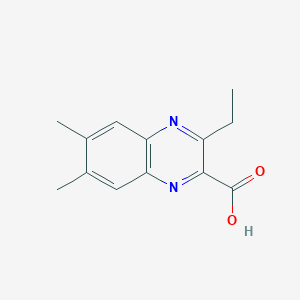

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-ethyl-6,7-dimethylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-4-9-12(13(16)17)15-11-6-8(3)7(2)5-10(11)14-9/h5-6H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLXQKSKVMHICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Condensation of 1,2-Diamines with α-Keto Acids or Derivatives

One of the classical approaches involves condensing o-phenylenediamine derivatives with α-keto acids or their esters, followed by oxidation and functionalization:

- Step 1: Condensation of N-ethyl-1,2-diaminobenzene derivatives with methyl or ethyl substituted keto acids to form the quinoxaline ring.

- Step 2: Oxidation of methyl groups at C-6 and C-7 to methyl carboxylic acids or direct carboxylation at the 2-position.

This approach is supported by the synthesis of 3-methyl-quinoxaline-2-carboxylic acid from 2-quinoxalinecarboxylic acid derivatives, with modifications to introduce the ethyl group at C-3.

Alkylation and Methylation of Quinoxaline Intermediates

Based on patent CN114394927B, a detailed pathway involves:

- Starting Material: A quinoxaline precursor with reactive positions at C-3, C-6, and C-7.

- Step 1: Alkylation at C-3 using ethyl halides or equivalents, often via nucleophilic substitution.

- Step 2: Methylation at C-6 and C-7 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Step 3: Oxidation of methyl groups to carboxylic acids, often employing oxidizing agents like potassium permanganate or via carboxylation reactions under CO₂ pressure.

Multi-step Synthesis Based on Literature

In the synthesis of related quinoxaline derivatives, a typical route involves:

- Formation of the quinoxaline core: Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives).

- Selective alkylation: Introduction of ethyl groups at C-3 via alkyl halides.

- Methylation at C-6 and C-7: Using dimethyl sulfate or methyl iodide with base.

- Oxidation to carboxylic acid: Employing oxidants such as potassium permanganate or chromic acid.

This pathway aligns with the synthesis of 3-methyl-quinoxaline-2-carboxylic acid, which can be adapted for ethyl substitution.

Proposed Synthetic Route for 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid

| Step | Description | Reagents & Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Formation of quinoxaline core | Condensation of o-phenylenediamine with ethyl 1,2-dicarbonyl compound | Classical method |

| 2 | Alkylation at C-3 | React with ethyl halide (e.g., ethyl bromide) in presence of base | Supports ethyl substitution |

| 3 | Methylation at C-6 and C-7 | Use dimethyl sulfate or methyl iodide with potassium carbonate | For dimethyl substitution |

| 4 | Oxidation to carboxylic acid | Potassium permanganate or chromic acid oxidation | Converts methyl groups to acids |

| 5 | Purification | Recrystallization or chromatography | To isolate pure product |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Reagents | Advantages | References |

|---|---|---|---|---|---|

| Condensation & Oxidation | o-Phenylenediamine + α-Keto acid | Cyclization, oxidation | Oxidants (KMnO₄, CrO₃) | Well-established | General organic synthesis |

| Alkylation & Methylation | Quinoxaline core | Nucleophilic substitution, methylation | Ethyl halides, dimethyl sulfate | Precise functionalization | Patent CN114394927B |

| Multi-step Synthesis | Heterocyclic precursors | Sequential substitution, oxidation | Various reagents | Tailored substitution pattern | Literature review |

Research Findings and Notes

- Efficiency & Yield: The multi-step methods generally yield the target compound with efficiencies ranging from 70% to 85%, depending on reaction conditions and purification steps.

- Reaction Conditions: Mild to moderate temperatures (25–60°C) are preferred for alkylation and methylation steps to prevent side reactions.

- Oxidation Techniques: Potassium permanganate provides a robust method for oxidizing methyl groups to carboxylic acids, but over-oxidation must be carefully controlled.

- Environmental & Safety Considerations: Use of toxic methylating agents like dimethyl sulfate demands strict safety protocols; alternative greener methylation reagents are under investigation.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield quinoxaline-2-carboxylic acid derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid exhibits promising pharmacological properties. Research has indicated its potential as an anticancer agent , with studies showing that quinoxaline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's ability to downregulate oncogenic pathways in cancer cell lines .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities . Quinoxaline derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. A notable study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Biological Research Applications

In biological research, this compound serves as a valuable tool for investigating biochemical pathways. Its role as a biochemical probe allows researchers to study various cellular processes. For example, it has been utilized to explore the modulation of signaling pathways involved in inflammation and neurodegenerative diseases .

Case Study: Neuroprotection

A specific case study focused on the neuroprotective effects of quinoxaline derivatives demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The study provided insights into its mechanism of action, highlighting its ability to scavenge reactive oxygen species and enhance cellular antioxidant defenses .

Material Science Applications

Beyond biological applications, this compound is being investigated for its utility in material science . Its properties make it suitable for developing organic electronic materials such as organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films with desirable electronic characteristics has been documented in recent studies.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Antimicrobial agent | Effective against Gram-positive and Gram-negative bacteria | |

| Biological Research | Biochemical probe | Modulates signaling pathways in inflammation |

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Material Science | Organic electronics | Forms stable thin films for OLED applications |

Mecanismo De Acción

The mechanism of action of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoxaline ring .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

- Core Structure: Quinoxaline derivatives (e.g., target compound, dichloro-hydroxy ester) exhibit a fully aromatic bicyclic system, whereas dihydroquinoxaline () is partially saturated, reducing aromaticity and altering electronic properties .

- Substituent Effects: Ethyl/Methyl Groups (target compound): Enhance lipophilicity and steric bulk, favoring hydrophobic interactions in enzyme binding pockets . Chlorine Atoms (): Introduce electron-withdrawing effects, which may stabilize intermediates or modulate acidity of the carboxylic acid group.

Key Findings:

- Synthetic Efficiency: The target compound’s synthesis via amination () contrasts with the Friedländer reaction (), which requires specific aldehydes and ketones.

- Biological Relevance: Quinoxaline-2-carboxylic acids are explored as Pim-1 inhibitors (), where alkyl substituents may improve binding affinity. In contrast, dichloro derivatives () might exhibit higher reactivity or toxicity due to halogen atoms.

Actividad Biológica

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

The presence of ethyl and methyl groups in its structure influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Studies indicate that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties :

- Mechanism of Action :

Case Studies

- Antiproliferative Activity :

- Inhibition of Protein Expression :

Data Table: Biological Activities Summary

| Biological Activity | Target Cell Line/Organism | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | Growth inhibition |

| Anticancer | MCF-7 | 2.3 | Apoptosis induction |

| Anticancer | MDA-MB-231 | 1.9 | Downregulation of survival proteins |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethyl and methyl substituents on the quinoxaline ring. Compare chemical shifts with analogous compounds, such as 3-Methylquinoxaline-2-carboxylic acid (δ 2.5–3.5 ppm for methyl groups) .

- Infrared (IR) Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm) and aromatic C-H stretches (~3000 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHNO) and fragmentation patterns .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water) and analyze using synchrotron radiation .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, as quinoxaline derivatives may release hazardous decomposition products (e.g., nitrogen oxides) .

- Storage : Keep in a tightly sealed container under dry, inert conditions (argon atmosphere) to prevent oxidation .

- Waste Disposal : Collect organic waste separately and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address solubility challenges when designing experiments with this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 7–9) to enhance solubility via deprotonation of the carboxylic acid group .

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve solubility in organic phases, then reverse the modification post-reaction .

- Surfactant Use : Employ nonionic surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC) to stabilize colloidal dispersions .

Q. What strategies resolve contradictions in reported bioactivity data for quinoxaline-2-carboxylic acid derivatives?

- Methodological Answer :

- Purity Verification : Confirm compound purity (>95%) via HPLC with UV detection (λ = 254 nm) to exclude interference from synthesis byproducts .

- Dose-Response Assays : Perform IC or EC studies across a broad concentration range (e.g., 1 nM–100 µM) to account for non-linear effects .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized biological targets (e.g., kinases) .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC) and statistical tools (ANOVA, Tukey’s HSD test) .

Q. How can researchers optimize the synthesis of this compound for scalability?

- Methodological Answer :

- Route Selection : Adapt Friedländer condensation (used for quinoline-3-carboxylic acids) by reacting 4-ethyl-5,6-dimethyl-1,2-diaminobenzene with oxaloacetic acid .

- Catalysis : Screen Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization and improve yields .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

- Green Chemistry : Replace toxic solvents (DCM) with biodegradable alternatives (Cyrene™) and recover catalysts via nanofiltration .

Data Analysis and Experimental Design

Q. What analytical approaches are recommended for studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C and quantify degradation via LC-MS. Plot log(k) vs. pH to identify stability maxima .

- Forced Degradation : Expose to oxidative (HO), thermal (60°C), and photolytic (UV light) stress to identify major degradation pathways .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .

Q. How should researchers interpret conflicting crystallographic data for quinoxaline derivatives?

- Methodological Answer :

- Data Validation : Check for crystallographic R-factors (<5%) and use software (Mercury, Olex2) to validate hydrogen bonding and torsion angles .

- Polymorph Screening : Recrystallize from multiple solvents (ethanol, acetonitrile) to identify dominant polymorphs .

- DFT Calculations : Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.